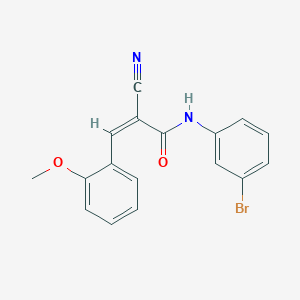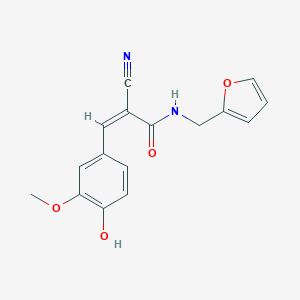![molecular formula C21H20BrN3O3S B255328 2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)
2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and fungal growth. It has also been shown to have an effect on the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, it has been shown to have antifungal properties by inhibiting the growth of fungal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone in lab experiments is its potential therapeutic applications in various fields of medicine. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the lab.
Direcciones Futuras
There are several future directions for the study of 2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone. One direction is to further investigate its potential therapeutic applications in various fields of medicine, such as neurodegenerative disorders. Another direction is to elucidate its mechanism of action to optimize its use in the lab. Additionally, more research is needed to determine its safety and toxicity profile.
Métodos De Síntesis
The synthesis of 2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone involves a series of chemical reactions. The starting materials include 4-bromophenol, allyl bromide, and 4-methoxybenzaldehyde. The reaction proceeds through several steps, including the formation of an intermediate compound, 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, which is then reacted with 4-methoxybenzaldehyde to form the final product.
Aplicaciones Científicas De Investigación
2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone |
|---|---|
Fórmula molecular |
C21H20BrN3O3S |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
2-[[5-[(4-bromophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H20BrN3O3S/c1-3-12-25-20(13-28-18-10-6-16(22)7-11-18)23-24-21(25)29-14-19(26)15-4-8-17(27-2)9-5-15/h3-11H,1,12-14H2,2H3 |
Clave InChI |
ILKUDSTUGYYTDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)COC3=CC=C(C=C3)Br |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)COC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)


![2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255253.png)
![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)


